molecular formula C15H10N4O5 B422735 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B422735
M. Wt: 326.26g/mol
InChI Key: YAJOOPMUZNDVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C39H26N4O5 This compound features a pyrrole ring substituted with a nitrophenyl group and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-nitrophenyl-substituted pyrrole with a pyrimidinetrione derivative . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinetrione core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a nitrophenyl-substituted pyrrole and a pyrimidinetrione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10N4O5

Molecular Weight

326.26g/mol

IUPAC Name

5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H10N4O5/c20-13-12(14(21)17-15(22)16-13)8-11-2-1-7-18(11)9-3-5-10(6-4-9)19(23)24/h1-8H,(H2,16,17,20,21,22)

InChI Key

YAJOOPMUZNDVGB-UHFFFAOYSA-N

SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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